molecular formula C6H5BrFN B580378 2-Bromo-6-fluoro-3-methylpyridine CAS No. 1211536-01-4

2-Bromo-6-fluoro-3-methylpyridine

Cat. No.: B580378
CAS No.: 1211536-01-4
M. Wt: 190.015
InChI Key: QVTPYAAQRJLAMZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 6, and 3 are replaced by bromine, fluorine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the bromination of 6-fluoro-3-methylpyridine using bromine or a brominating agent under controlled conditions. Another method includes the fluorination of 2-bromo-3-methylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Bromo-6-fluoro-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-6-methylpyridine
  • 2-Bromo-6-methylpyridine
  • 3-Fluoro-6-methylpyridine

Uniqueness

2-Bromo-6-fluoro-3-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in different chemical reactions .

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTPYAAQRJLAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720904
Record name 2-Bromo-6-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-01-4
Record name 2-Bromo-6-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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